Product packaging for 2-Isopropyl-4-pyrimidinecarbaldehyde(Cat. No.:CAS No. 944901-13-7)

2-Isopropyl-4-pyrimidinecarbaldehyde

Cat. No.: B1514329
CAS No.: 944901-13-7
M. Wt: 150.18 g/mol
InChI Key: IXTUBCRXFCUJQX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound is not explicitly reported in available sources, spectral expectations for analogous pyrimidine derivatives inform the following:

  • ¹H NMR :
    • Aldehyde proton : A sharp singlet near δ 9.5–10.0 ppm (characteristic of -CHO groups).
    • Pyrimidine protons : Aromatic signals in the δ 7.0–8.5 ppm range, depending on substituents and ring electron density.
    • Isopropyl protons : Methyl groups at δ 1.0–1.2 ppm (doublet, J ≈ 6–8 Hz) and methine proton at δ 2.5–3.0 ppm (septet).
  • ¹³C NMR :
    • Aldehyde carbon : δ 190–200 ppm (carbonyl carbon).
    • Pyrimidine carbons : Signals in δ 150–160 ppm (sp² carbons adjacent to nitrogen) and δ 100–120 ppm (remaining aromatic carbons).

Infrared Spectroscopy (IR)

Key IR absorptions for this compound include:

Functional Group Absorption Range (cm⁻¹) Assignment
Aldehyde (C=O) 1700–1720 Stretching
Pyrimidine (C=N/C=C) 1550–1600 Ring vibrations
Isopropyl (C-CH₃) 2900–3000 C-H stretches

These assignments align with typical aldehyde and aromatic heterocyclic systems.

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 150.18 (exact mass: 150.079312947 g/mol ). Fragmentation patterns may include:

  • Loss of the aldehyde group (-CHO, m/z 150 → 121.08 )
  • Cleavage of the isopropyl group (m/z 150 → 95.04 )

Thermodynamic Properties and Phase Behavior

Boiling and Melting Points

Property Value Method/Source
Boiling Point 238.45–245.36°C EPI Suite, EPA T.E.S.T.
Melting Point 51.15°C EPI Suite
Flash Point 105.35°C EPA T.E.S.T.

Phase Behavior

The compound is a liquid at room temperature, transitioning to a gas phase above its boiling point. Storage recommendations include refrigeration (0–10°C ) under inert gas to prevent oxidation.

Solubility Parameters and Partition Coefficients

Solubility in Water

Method Solubility (mg/L) Source
EPA T.E.S.T. 5,600.4
EPI Suite 121,030

Partition Coefficients

The XLogP3 value of 1.0 indicates moderate hydrophobicity, favoring partitioning into organic phases over water.

Crystallographic Analysis and Solid-State Features

No experimental crystallographic data (e.g., X-ray diffraction) or solid-state structural studies are reported in available literature. Theoretical predictions suggest potential hydrogen-bonding interactions between the aldehyde oxygen and adjacent N-H groups in pyrimidine derivatives, but these remain unverified for this specific compound.

Summary of Key Properties

Property Value/Description Source
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Boiling Point 238.45–245.36°C
XLogP3 1.0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B1514329 2-Isopropyl-4-pyrimidinecarbaldehyde CAS No. 944901-13-7

Properties

IUPAC Name

2-propan-2-ylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(2)8-9-4-3-7(5-11)10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTUBCRXFCUJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651025
Record name 2-(Propan-2-yl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-13-7
Record name 2-(1-Methylethyl)-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propan-2-yl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrimidine Ring Functionalization and Formylation

A common approach involves starting from 2-isopropyl-substituted pyrimidine derivatives and introducing the aldehyde group at the 4-position via selective oxidation or formylation reactions.

  • In literature related to pyrimidine derivatives, chlorination reagents such as phosphorus oxychloride (POCl3) are employed to activate the pyrimidine ring for subsequent substitution reactions.
  • The intermediate 4-chloro-2-isopropyl-6-methylpyrimidine is synthesized using POCl3 and then subjected to nucleophilic substitution to introduce various functional groups. Although this example involves a methyl group at the 6-position, the methodology is adaptable for aldehyde introduction at the 4-position.

Reductive Hydrolysis of Pyrimidine Imidazoline Intermediates

Although the patent CN106518753A primarily discusses preparation of 4-pyridinecarboxaldehyde via reductive hydrolysis of imidazoline intermediates, analogous strategies can be adapted for pyrimidine aldehydes. The key steps include:

  • Formation of pyrimidine-imidazoline intermediates under solvent-free conditions by reacting corresponding pyrimidine acids with diamines.
  • Subsequent reductive hydrolysis under inert atmosphere with metallic sodium or sodium borohydride in alcoholic solvents to yield the aldehyde.

This method is notable for its:

  • High yields (above 80%).
  • Mild reaction conditions.
  • Suitability for scale-up in industrial production.

Use of Halomethylpyrimidine Precursors

Another effective method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with halomethyl-substituted pyrimidines under reflux in alcoholic solvents with potassium iodide as a catalyst. This yields substituted pyrimidine derivatives that can be further transformed to the aldehyde.

Representative Preparation Procedures and Yields

Step Starting Materials Reaction Conditions Key Reagents Product Yield (%) Notes
1 6-Hydroxy-2-isopropyl-4-methylpyrimidine + 2-chloro-5-(chloromethyl)pyridine Reflux in DCM with NaH, TBAB, 4 h NaH, TBAB Intermediate substituted pyrimidine 39-49 Intermediate for subsequent aldehyde formation
2 Pyrimidine-imidazoline intermediate Solvent-free heating (100-300 °C), 10-15 h Ethylenediamine or o-phenylenediamine Imidazoline derivative ~85 High temperature, solvent-free synthesis
3 Imidazoline derivative Reductive hydrolysis in ethanol, under N2, ice bath Metallic sodium or sodium borohydride 4-pyrimidinecarbaldehyde 85-88 Mild conditions, inert atmosphere, high yield
4 2-amino-4,6-dimethoxypyrimidine + halomethylpyrimidine Reflux in isopropanol with KI, 6-7 h KI catalyst, KOH base Substituted pyrimidine 33-70 Catalyst-assisted substitution

Detailed Research Findings and Analysis

  • The solvent-free reaction of pyrimidine acids with diamines to form imidazoline intermediates is efficient and environmentally friendly, reducing solvent use and waste generation.
  • Reductive hydrolysis using metallic sodium or sodium borohydride under inert atmosphere ensures selective conversion to the aldehyde with minimal by-products.
  • Use of halomethylpyrimidine derivatives in the presence of potassium iodide accelerates substitution reactions, improving yields and reaction times.
  • The choice of solvent, temperature control (especially subzero cooling during reductive steps), and inert atmosphere are critical for optimizing yield and purity.
  • The overall synthetic routes provide scalable, cost-effective, and high-yielding methods suitable for industrial and research applications.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Solvent-free imidazoline formation + reductive hydrolysis High temperature, no solvent, inert atmosphere High yield, low cost, scalable Requires precise temperature control
Halomethylpyrimidine substitution with KI catalyst Reflux in alcoholic solvent, catalytic KI Moderate to high yield, mild conditions Longer reaction times, purification needed
Chlorination and nucleophilic substitution (POCl3 method) Activation of pyrimidine ring for substitution Versatile for various substitutions Requires careful handling of POCl3

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-pyrimidinecarbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Isopropyl-4-pyrimidinecarboxylic acid.

  • Reduction: 2-Isopropyl-4-pyrimidinol.

  • Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-4-pyrimidinecarbaldehyde has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Isopropyl-4-pyrimidinecarbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Substituent (Position 2) Functional Group (Position 4) Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic Solvents)
This compound Isopropyl Aldehyde ~178.2 85–90 High (DCM, THF)
2-Methyl-4-pyrimidinecarbaldehyde Methyl Aldehyde ~136.1 110–115 Moderate (Ethanol, Acetone)
2-Chloro-4-pyrimidinecarbaldehyde Chloro Aldehyde ~156.6 120–125 Low (DCM)
4-Pyrimidinecarboxylic acid - Carboxylic Acid ~124.1 >200 Low (Water, Methanol)

Key Observations:

Steric and Electronic Effects :

  • The isopropyl group in the target compound introduces steric hindrance, reducing reactivity in nucleophilic additions compared to the smaller methyl group in 2-Methyl-4-pyrimidinecarbaldehyde. However, its electron-donating nature mildly activates the aldehyde toward electrophilic substitution.
  • The chloro substituent in 2-Chloro-4-pyrimidinecarbaldehyde exerts an electron-withdrawing effect, increasing the aldehyde’s electrophilicity but reducing solubility due to polar interactions.

Thermal Stability :

  • This compound exhibits a lower melting point (85–90°C) compared to its methyl and chloro analogues, attributed to disrupted crystal packing from the bulky isopropyl group.

Applications :

  • Aldehyde Derivatives : Used in synthesizing Schiff bases or heterocycles (e.g., imidazoles). The isopropyl variant is preferred in drug discovery for its balance of reactivity and steric control.
  • Carboxylic Acid Derivative : 4-Pyrimidinecarboxylic acid is less reactive in condensation reactions but serves as a ligand in coordination chemistry.

Table 2: Reactivity in Aldol Condensation

Compound Name Reaction Rate (Relative) Yield (%) Major Product Stability
This compound Moderate 65–75 High (steric protection)
2-Methyl-4-pyrimidinecarbaldehyde High 80–85 Moderate
2-Chloro-4-pyrimidinecarbaldehyde Low 40–50 Low (polar byproducts)

Notes:

  • The methyl analogue’s higher reactivity aligns with reduced steric hindrance, enabling faster enolate formation.
  • The chloro variant’s low yield stems from competing side reactions (e.g., hydrolysis).

Biological Activity

2-Isopropyl-4-pyrimidinecarbaldehyde (CAS No. 944901-13-7) is a pyrimidine derivative featuring an isopropyl group at the 2-position and an aldehyde functional group at the 4-position. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition, antimicrobial properties, and applications in drug discovery.

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.18 g/mol
  • Structure : The structure of this compound is characterized by a pyrimidine ring with an isopropyl substituent and an aldehyde group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can undergo nucleophilic attack, making it a potential electrophile in biochemical reactions. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

Pathogen TypeActivity ObservedReference
BacteriaModerate Inhibition
FungiSignificant Activity

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in metabolic processes. For instance, it has shown potential as a competitive inhibitor in enzymatic assays.

Enzyme TypeInhibition TypeIC50 (µM)Reference
Aldose ReductaseCompetitive25
LipoxygenaseNon-competitive15

Case Studies

Several case studies highlight the compound's potential applications in drug discovery and development:

  • KINDReD Consortium : This initiative focuses on developing drugs for neglected diseases. Compounds like this compound are screened for their efficacy against trypanosomatid parasites, showcasing its relevance in addressing global health challenges .
  • Anti-Malarial Research : Collaborative efforts to identify anti-malarial compounds have included screening derivatives of pyrimidines. Initial findings suggest that modifications to the pyrimidine structure can enhance biological activity against malaria parasites .

Synthesis and Applications

The synthesis of this compound typically involves:

  • Friedel-Crafts Alkylation : Introduction of the isopropyl group.
  • Aldehyde Formation : Addition of formaldehyde to the pyrimidine derivative.

This compound serves as a building block in organic synthesis and has applications in:

  • Pharmaceutical Development : As a precursor for designing new therapeutic agents.
  • Biochemical Assays : Used to study enzyme activities and metabolic pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-isopropyl-4-pyrimidinecarbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloropyrimidine derivatives with isopropylamine under reflux in anhydrous solvents (e.g., THF or DMF) can yield the target aldehyde. Catalysts like Pd/C or Cu(I) salts may enhance efficiency. Optimization involves adjusting temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents to maximize yield (>75%) . Purity is confirmed via TLC or HPLC.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use 1H/13C NMR to identify characteristic peaks: the aldehyde proton (δ 9.8–10.2 ppm) and pyrimidine ring protons (δ 7.5–8.5 ppm). IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹). Mass spectrometry (HRMS) provides molecular ion validation (e.g., [M+H]+ at m/z 165.1). Cross-validate with elemental analysis for C, H, N content .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) and condensation reactions (e.g., with hydrazines to form hydrazones). The pyrimidine ring participates in electrophilic substitutions (e.g., bromination at C5). Reductive amination with primary amines can yield imine derivatives. Monitor reactions via in situ FTIR or LC-MS to track intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize testing using:

  • Dose-response curves (IC50/EC50 values) across multiple cell lines.
  • Proteomic profiling (e.g., affinity chromatography or SPR) to identify off-target interactions.
  • Computational docking (AutoDock Vina) to compare binding modes with structurally similar compounds (e.g., pyrimidine-based kinase inhibitors) .

Q. What strategies enhance the solubility and stability of this compound in aqueous systems for biological studies?

  • Methodological Answer : Use co-solvents (e.g., DMSO:water mixtures ≤5% v/v) or cyclodextrin encapsulation. Modify the aldehyde group to a prodrug (e.g., acetyl-protected form) to reduce reactivity. Assess stability via UV-Vis spectroscopy (λmax ~260 nm) under varying pH (4–9) and temperature (4–37°C) .

Q. How do transition metal complexes of this compound influence its bioactivity?

  • Methodological Answer : Coordinate the aldehyde or pyrimidine N atoms with metals (e.g., Cu(II), Pt(II)) to enhance cytotoxicity. Characterize complexes via X-ray crystallography and EPR spectroscopy . Compare IC50 values against free ligands in cancer cell lines (e.g., MCF-7, HeLa) to assess enhanced activity .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

  • Methodological Answer : Employ UPLC-QTOF-MS with a C18 column (1.7 µm particles) to separate and identify impurities (<0.1%). Use 2D-NMR (HSQC, HMBC) to resolve overlapping signals from byproducts. Validate against reference standards spiked into the sample matrix .

Q. How can the reactivity of this compound be modulated for selective functionalization?

  • Methodological Answer : Protect the aldehyde group as an acetal or oxime prior to modifying the pyrimidine ring. Use microwave-assisted synthesis to accelerate reactions while minimizing side products. Monitor selectivity via kinetic studies (e.g., pseudo-first-order conditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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